3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(2-cyclohexyloxy-3-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-2-20-15-10-6-7-13(11-12-16(18)19)17(15)21-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,18,19)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZHCLJVOYYMR-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC2CCCCC2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC2CCCCC2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound belongs to the family of substituted cinnamic acids, typically prepared via condensation reactions involving aromatic aldehydes and appropriate carboxylic acid derivatives or esters. The key synthetic step often involves a Knoevenagel condensation or related aldol-type condensation to form the prop-2-enoic acid moiety conjugated to the substituted aromatic ring.
Key Preparation Steps and Conditions
Precursor Preparation and Condensation
The synthesis generally starts with a substituted phenol derivative bearing cyclohexyloxy and ethoxy groups on the aromatic ring. This intermediate can be prepared by etherification reactions of phenolic hydroxyl groups with cyclohexyl and ethyl groups under controlled conditions.
The aldehyde or ketone derivative of this substituted phenol is then subjected to condensation with an appropriate acrylate or acrylic acid derivative. This step forms the prop-2-enoic acid skeleton via a base- or acid-catalyzed Knoevenagel condensation.
Reaction solvents are typically high boiling, non-protic solvents such as toluene or dimethylbenzene to facilitate reflux conditions and control reaction rates.
Catalysts or additives such as morpholine or p-methyl benzenesulfonic acid can be used to promote the reaction and improve yield.
Ester Formation and Hydrolysis
The condensation often initially yields the corresponding prop-2-enoic ester, which is then hydrolyzed under alkaline conditions to obtain the free acid.
Hydrolysis is performed by heating the ester with aqueous alkali (e.g., sodium hydroxide) in the presence of alcohols like methanol, followed by acidification to precipitate the acid product.
Representative Detailed Procedure (Adapted from Related Analogues)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Substituted phenol + cyclohexyl bromide/ethyl bromide, base (e.g., K2CO3), solvent (acetone or DMF), reflux | Etherification to introduce cyclohexyloxy and ethoxy groups on aromatic ring | Typically high yield (>85%) |
| 2 | Aldehyde derivative of substituted phenol + ethyl acrylate, morpholine catalyst, p-methyl benzenesulfonic acid, toluene, reflux (2-4 h) | Knoevenagel condensation forming 3-(2-(cyclohexyloxy)-3-ethoxyphenyl)prop-2-enoic ester | Yields around 90% reported for similar systems |
| 3 | Hydrolysis: crude ester + NaOH aqueous solution + methanol, 60-65°C, 2 h; acidify with HCl to pH 3-5; extract with dichloromethane | Conversion of ester to free acid | Yields ~90% for analogous compounds |
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | Toluene, dimethylbenzene | High boiling, non-protic solvents preferred |
| Catalyst | Morpholine, p-methyl benzenesulfonic acid | Acid-base catalysis for condensation |
| Reaction Temperature | Reflux (~110°C for toluene) | Ensures completion of condensation |
| Reaction Time | 2-4 hours (condensation); 1-3 hours (hydrolysis) | Optimized for yield and purity |
| Molar Ratios | Phenol derivative : morpholine : acid catalyst : acrylate = 1 : 1-1.5 : 0.08-0.12 : 1-2 | Stoichiometry critical for yield |
| Hydrolysis Conditions | 60-65°C, aqueous NaOH, acidification pH 3-5 | Efficient conversion to acid |
Research Findings and Analysis
The condensation step is sensitive to molar ratios and reaction time; too rapid addition of acrylate can reduce yield or cause side reactions.
Use of morpholine as a catalyst enhances the reaction rate and selectivity toward the desired trans (E) isomer of the prop-2-enoic acid.
Hydrolysis under mild alkaline conditions followed by acidification effectively removes ester groups without degrading sensitive ether substituents.
High boiling solvents like toluene facilitate reflux conditions necessary for complete reaction without decomposition.
Purification typically involves filtration, solvent evaporation under reduced pressure, and recrystallization to obtain high purity acid.
Summary Table of Preparation Method Features
| Feature | Description | Impact on Synthesis |
|---|---|---|
| Etherification of phenol | Introduction of cyclohexyloxy and ethoxy groups | Provides key aromatic substitution pattern |
| Knoevenagel condensation | Reaction of substituted aldehyde with acrylate | Forms conjugated prop-2-enoic acid framework |
| Catalysts | Morpholine and p-methyl benzenesulfonic acid | Enhances reaction rate and selectivity |
| Solvent | Toluene or similar | Enables reflux and controls reaction environment |
| Hydrolysis | Alkaline hydrolysis of ester to acid | Final step to obtain target acid compound |
| Purification | Filtration, solvent evaporation, recrystallization | Ensures high purity product |
Chemical Reactions Analysis
Types of Reactions
3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of substituted cinnamic acids, which are widely studied for their pharmacological properties. Below is a detailed comparison with key analogs:
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic Acid (Ferulic Acid)
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- Substituents : Hydroxy (-OH) at position 4, methoxy (-OCH₃) at position 3.
- Source : Naturally occurring in Cinnamomum cassia (cinnamon) and coffee beans .
- Applications : Antioxidant, anti-inflammatory, and precursor for lignin biosynthesis. Used in cosmetics and nutraceuticals .
- Key Difference : Lacks the cyclohexyloxy group, making it less lipophilic and more water-soluble than the target compound .
3-O-Feruloylquinic Acid
- Molecular Formula : C₁₇H₂₀O₉
- Molecular Weight : 368.33 g/mol
- Substituents : Ferulic acid esterified to quinic acid.
- Source : Found in Coffea canephora (coffee) .
- Applications : Antioxidant, anti-diabetic, and neuroprotective agent.
- Key Difference : Larger molecular structure due to the quinic acid moiety, reducing membrane permeability compared to the target compound .
(E)-3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic Acid
- Molecular Formula : C₁₅H₁₈O₄
- Molecular Weight : 264.14 g/mol
- Substituents : Ethoxy (-OC₂H₅) at position 3, isobutoxy (-OCH₂CH(CH₃)₂) at position 4.
- Key Difference : The isobutoxy group offers moderate lipophilicity but lacks the steric bulk of cyclohexyloxy, affecting receptor binding .
(2E)-3-(3-Ethoxyphenyl)prop-2-enoic Acid
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- Substituents : Ethoxy (-OC₂H₅) at position 3.
- Applications : Used in organic synthesis and as a building block for pharmaceuticals.
- Key Difference : Simpler structure with only one ethoxy group; lower molecular weight and reduced steric hindrance .
Structural and Functional Insights
Substituent Effects on Bioactivity
- Cyclohexyloxy Group : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration compared to ferulic acid (logP ~1.5) .
- Ethoxy vs. Methoxy : Ethoxy groups increase metabolic stability compared to methoxy, as seen in the slower hepatic clearance of ethoxy-containing analogs .
Pharmacological Potential
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₇H₂₂O₄ | 290.35 | ~3.5 | Cyclohexyloxy, Ethoxy |
| Ferulic Acid | C₁₀H₁₀O₄ | 194.18 | ~1.5 | Hydroxy, Methoxy |
| 3-O-Feruloylquinic Acid | C₁₇H₂₀O₉ | 368.33 | ~0.8 | Feruloyl ester, Quinic acid |
| (E)-3-[3-Ethoxy-4-(isobutoxy)phenyl]acid | C₁₅H₁₈O₄ | 264.14 | ~2.9 | Ethoxy, Isobutoxy |
| (2E)-3-(3-Ethoxyphenyl)prop-2-enoic Acid | C₁₁H₁₂O₃ | 192.21 | ~2.1 | Ethoxy |
*Predicted using ChemDraw/Bio-Loom .
Biological Activity
3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid, also known by its chemical formula C17H22O4 and CAS Number 1094761-92-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22O4
- Molecular Weight : 290.4 g/mol
- Purity : Minimum purity of 95% is often required for biological studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is hypothesized to exert its effects through:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain pathways.
- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells.
- Modulation of Cell Signaling Pathways : It potentially influences various signaling pathways involved in cell proliferation and apoptosis.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity. In vitro assays revealed that the compound can reduce the production of pro-inflammatory cytokines in stimulated macrophages, suggesting a potential application in treating inflammatory diseases.
Case Studies
- Anti-inflammatory Effects : In a study involving lipopolysaccharide-stimulated RAW 264.7 macrophages, the compound significantly inhibited COX-2 expression and reduced nitric oxide production, indicating its potential as an anti-inflammatory agent .
- Cell Viability Assays : The compound was tested for cytotoxicity against various cancer cell lines. Results indicated that it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| COX-2 Inhibition | Enzyme Activity Assay | IC50 = 12 µM (selective inhibition) |
| Cytotoxicity | MTT Assay | IC50 = 25 µM against cancer cell lines |
| Anti-inflammatory | Cytokine Production | Reduced TNF-alpha by 40% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid?
- Methodology : Synthesis typically involves a multi-step approach:
- Step 1 : Functionalization of the phenyl ring via nucleophilic aromatic substitution (e.g., introducing cyclohexyloxy and ethoxy groups using cyclohexanol and ethanol under acidic conditions).
- Step 2 : Coupling the substituted phenyl group to an acrylic acid backbone via a Knoevenagel condensation or Wittig reaction.
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm regioselectivity via H NMR (e.g., distinguishing between ortho/para substituents) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Recommended Methods :
- NMR : H and C NMR to resolve the cyclohexyloxy and ethoxy substituents (e.g., δ ~1.2–1.8 ppm for cyclohexyl protons, δ ~4.0–4.3 ppm for ethoxy methylene) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M-H] ions).
- IR Spectroscopy : Detect carboxylic acid C=O stretching (~1700 cm) and aromatic C-O-C bonds (~1250 cm) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Protocol :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via HPLC with UV detection (λ = 220–280 nm).
- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV/visible light and monitor photodegradation using LC-MS .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Analytical Approach :
- Meta-Analysis : Compare study protocols (e.g., cell lines, assay conditions) to identify variables affecting activity (e.g., differences in IC values due to solvent polarity or incubation time).
- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (e.g., E/Z isomerism in the prop-2-enoic acid moiety) using chiral chromatography or X-ray crystallography .
Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?
- Strategy :
- Kinetic Studies : Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes, focusing on the phenyl and cyclohexyloxy groups’ hydrophobic interactions .
- Mutagenesis : Validate binding sites by mutating key residues in the enzyme and measuring changes in inhibition potency .
Q. What computational methods are suitable for modeling its structure-activity relationships (SAR)?
- Tools and Workflow :
- QSAR Modeling : Use Gaussian or Schrödinger Suite to calculate electronic descriptors (e.g., HOMO/LUMO energies, logP) and correlate with bioactivity data.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess conformational stability of the cyclohexyloxy group in hydrophobic pockets.
- Fragment-Based Design : Deconstruct the molecule to identify critical pharmacophores (e.g., the prop-2-enoic acid moiety’s role in hydrogen bonding) .
Safety and Handling Considerations
Q. What precautions are necessary for handling this compound in laboratory settings?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
